Benzene-1,2,3-triamine
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions. For instance, the synthesis of tris(benzocyclobutadieno)benzene from hexaethynylbenzene through cobalt-catalyzed synthesis highlights an innovative approach to creating structures with a benzene core (Diercks & Vollhardt, 1986). Another example includes the creation of hyperbranched polyether imides based on a triamine monomer derived from benzene, showcasing a multifaceted method of polymer synthesis (Rigana et al., 2016).
Molecular Structure Analysis
The molecular structure of benzene-derivatives, including benzene-1,2,3-triamine, is crucial for understanding their chemical behavior. Studies on compounds like 1,3,5-tris[4-(2-propynyloxy)phenyl]benzene offer insights into the structural aspects of benzene derivatives, revealing potential for creating cross-linked polymers (Lindeman et al., 1993).
Chemical Reactions and Properties
Benzene-1,2,3-triamine and its derivatives participate in various chemical reactions, leading to new compounds with unique properties. For instance, the synthesis and characterization of benzene-1,3,5-triamine-based polymers for lead ion removal from aqueous solutions demonstrate the compound's applicability in environmental remediation (Albakri et al., 2018).
Physical Properties Analysis
The physical properties of benzene-1,2,3-triamine derivatives, such as solubility and thermal stability, are essential for their practical application. Hyperbranched polyimides derived from a benzene-based triamine monomer exhibit good solubility in common organic solvents and high thermal stability, indicating their potential in various industrial applications (Rigana et al., 2016).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity and interaction with other substances, is crucial for the application of benzene-1,2,3-triamine derivatives. The study on benzene-1,3,5-triamine-based cross-linked polyamines highlights their efficiency in removing lead ions from water, showcasing the compound's utility in pollution control (Albakri et al., 2018).
Scientific Research Applications
Biological Significance and Pharmacological Activity
Benzene-1,2,3-triamine, as part of the triazine class of compounds, plays a significant role in medicinal chemistry. Triazines, including benzene-1,2,3-triamine derivatives, have been extensively studied for their wide spectrum of biological activities. These compounds have been found to exhibit potent pharmacological actions in various models, demonstrating antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. The triazine nucleus, due to its versatility and biological significance, is considered a core moiety for the development of future drugs, highlighting its importance in scientific research and pharmaceutical applications (Verma, Sinha, & Bansal, 2019).
Environmental Applications
In addition to its pharmacological significance, benzene-1,2,3-triamine based compounds have been utilized in environmental science, particularly in the removal of heavy metals from aqueous solutions. A study demonstrated the synthesis of polyamines and polyamine/carbon nanotube (CNT) composites using benzene-1,3,5-triamine for the efficient removal of lead ions from water. These materials exhibited high adsorption capacities and could be considered potential adsorbents for water purification processes, underscoring the environmental applications of benzene-1,2,3-triamine derivatives (Albakri, Abdelnaby, Saleh, & Hamouz, 2018).
Material Science and Engineering
In the field of materials science, benzene-1,2,3-triamine and its derivatives have been employed in the synthesis of advanced materials. For instance, hyperbranched polyether imides based on 1,3,5-tris[4-(4′-aminophenoxy)phenoxy]benzene, a derivative of benzene-1,2,3-triamine, have been developed. These materials exhibit good solubility in common organic solvents and outstanding thermal stability, making them suitable for various high-performance applications. The versatility of benzene-1,2,3-triamine in the synthesis of polymers and composites highlights its significance in advancing material science and engineering technologies (Rigana, Thirukumaran, Shanthi, & Sarojadevi, 2016).
Supramolecular Chemistry
Benzene-1,2,3-triamine derivatives have been explored in the realm of supramolecular chemistry for the construction of complex molecular architectures. The ability of these compounds to form structured networks, such as honeycomb-like layered frameworks, has been demonstrated. Such structures have potential applications in catalysis, sensor technologies, and the development of advanced materials with unique properties (Taddei, Costantino, Vivani, Sabatini, Lim, & Cohen, 2014).
properties
IUPAC Name |
benzene-1,2,3-triamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-4-2-1-3-5(8)6(4)9/h1-3H,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOKPLVTMFHRJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870677 | |
Record name | 1,2,3-Triaminobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene-1,2,3-triamine | |
CAS RN |
608-32-2, 30350-48-2 | |
Record name | 1,2,3-Benzenetriamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=608-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3-Benzenetriamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenetriamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030350482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenetriamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80475 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3-Triaminobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-BENZENETRIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJS83HZ68D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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